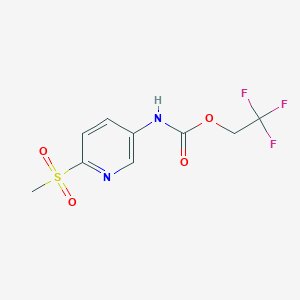
2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, a methanesulfonyl group, and a pyridinyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methanesulfonyl chloride to form 2,2,2-trifluoroethyl methanesulfonate. This intermediate is then reacted with 6-methanesulfonylpyridin-3-amine in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyridinyl ring can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoroethyl derivatives, while oxidation and reduction can modify the pyridinyl ring to produce different functionalized compounds.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the methanesulfonyl group can modulate its reactivity and stability. The pyridinyl carbamate moiety can interact with active sites or binding pockets, leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl methanesulfonate: A related compound with similar functional groups but lacking the pyridinyl carbamate moiety.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another similar compound used as a trifluoroethylating agent.
Uniqueness
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is unique due to its combination of trifluoroethyl, methanesulfonyl, and pyridinyl carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1251924-34-1 |
|---|---|
Fórmula molecular |
C9H9F3N2O4S |
Peso molecular |
298.24 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-(6-methylsulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C9H9F3N2O4S/c1-19(16,17)7-3-2-6(4-13-7)14-8(15)18-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
Clave InChI |
CTMKOVIEDZCQEJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C=C1)NC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
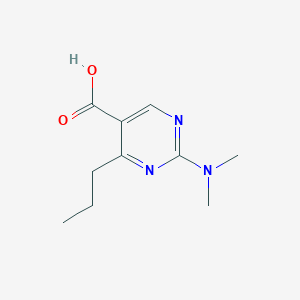
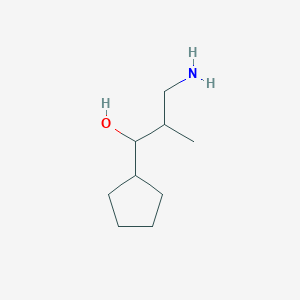
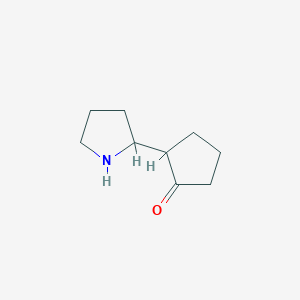
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
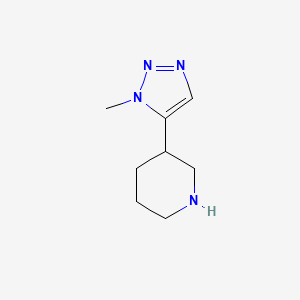
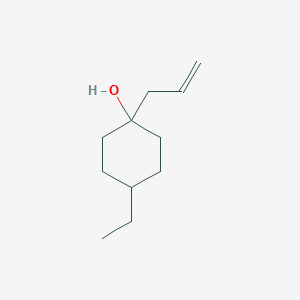
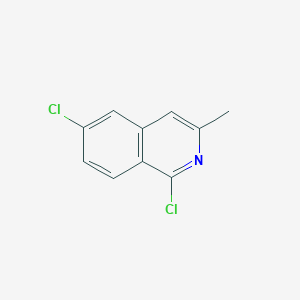
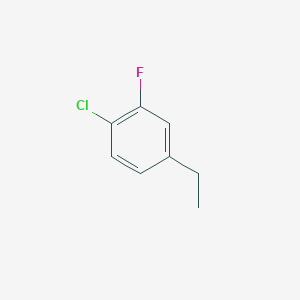

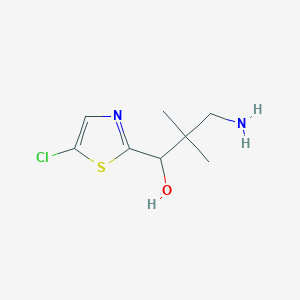
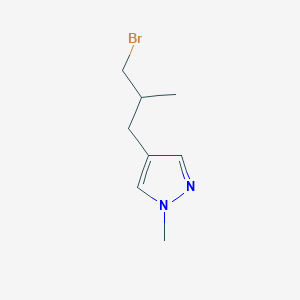

![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
